(2-Amino-4-methylphenyl)methanol hydrochloride
Description
Properties
CAS No. |
7405-13-2 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
(2-amino-4-methylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |
InChI Key |
KNPOKJHQGIRNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)methanol hydrochloride typically involves the reduction of 2-nitro-4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods: In industrial settings, the production of (2-Amino-4-methylphenyl)methanol hydrochloride may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts like palladium or platinum on carbon supports to facilitate the reduction reaction. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group acts as a nucleophile in substitution reactions, while the alcohol moiety participates in esterification or halogenation.
| Reaction Type | Reagents/Conditions | Product/Outcome | Source |
|---|---|---|---|
| Amino Group Alkylation | Alkyl halides (e.g., CH₃I) in basic media | N-Alkylated derivatives | |
| Alcohol Halogenation | Thionyl chloride (SOCl₂), PBr₃ | Chlorinated/Brominated derivatives | |
| Esterification | Acetyl chloride (AcCl), anhydrous conditions | Acetylated alcohol derivatives |
Oxidation Reactions
The hydroxymethyl group is susceptible to oxidation, yielding carbonyl-containing products.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Potassium Permanganate | Acidic (H₂SO₄), reflux | 2-Amino-4-methylbenzoic acid | Requires controlled pH | |
| Chromium Trioxide | Aqueous H₂SO₄, 60–80°C | Corresponding aldehyde/ketone | Risk of over-oxidation |
Reduction Reactions
The compound itself is a reduction product but can undergo further hydrogenation or borohydride-mediated reductions.
| Reduction Method | Catalyst/Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (1–3 atm) | Ethanol, 25–50°C | Saturation of aromatic ring (rare) | |
| Sodium Borohydride | NaBH₄ in MeOH | 0–5°C, inert atmosphere | Stabilized alcohol derivatives |
Mannich and Condensation Reactions
The amino group facilitates participation in Mannich-type reactions, forming cyclic or polycyclic structures.
| Substrates | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde + Amines | DMF/EtOH, reflux | Thieno[2,3-d]pyrimidine analogs | 43–69% | |
| Cyanothioacetamide | KOH, ethanol, 25°C | Dihydrothiophene derivatives | 38–40% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
-
Deprotonation : Under basic conditions (pH > 10), the amino group becomes free (–NH₂), enhancing nucleophilicity.
-
Reprecipitation : Acidic conditions regenerate the hydrochloride salt, aiding purification.
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The methyl group directs electrophiles to the ortho/para positions relative to the amino group.
-
Hydrogen Bonding : The protonated amino group (–NH₃⁺) in the hydrochloride form stabilizes intermediates via electrostatic interactions.
Scientific Research Applications
(2-Amino-4-methylphenyl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-methylphenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
a) 2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Structure: Contains a phenol (-OH) group instead of methanol (-CH₂OH).
- Synthesis : Prepared via trichloroacetyl chloride and THF-mediated acid hydrolysis (50.8% yield) .
- Key Differences: The hydroxyl group increases polarity but reduces stability under acidic conditions compared to the methanol derivative.
b) Methyl 4-(2-Aminoethyl)benzoate Hydrochloride
- Structure: Features an ethylamino (-CH₂CH₂NH₂) side chain and ester group (-COOCH₃) instead of methanol .
- Properties: Higher molecular weight (C₁₀H₁₄ClNO₂) and likely improved lipid solubility due to the ethyl group.
c) 3-Aminobenzaldehyde Hydrochloride
- Structure: Substitutes methanol with an aldehyde (-CHO) group .
- Reactivity: The aldehyde group is prone to oxidation, making this compound less stable than the methanol analog.
Substituent Position and Ring Modifications
a) 1-(2-Amino-4-methylphenyl)pyrrole
- Structure : Integrates a pyrrole ring at the 1-position of the benzene ring .
- Synthesis : Requires formylation/dehydration steps using POCl₃/Et₃N, contrasting with simpler hydrolysis methods for the target compound .
b) 2-Amino-4'-Chloroacetophenone Hydrochloride
Similarity Scores and Structural Analogues
highlights compounds with high structural similarity to (2-Amino-4-methylphenyl)methanol hydrochloride:
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Acid hydrolysis (e.g., ) yields ~50% for phenol derivatives, but methanol analogs may require optimized conditions .
- Stability: Methanol derivatives exhibit better stability than aldehydes (e.g., 3-Aminobenzaldehyde HCl) .
- Bioactivity: Ethyl and chloro substituents (e.g., 2-Amino-4'-chloroacetophenone HCl) enhance antimicrobial activity compared to methanol analogs .
Biological Activity
(2-Amino-4-methylphenyl)methanol hydrochloride, with the chemical formula CHClNO and a molecular weight of approximately 173.64 g/mol, is a hydrochloride salt of (2-Amino-4-methylphenyl)methanol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antidepressant and anesthetic effects. This article will explore the biological activity of (2-Amino-4-methylphenyl)methanol hydrochloride, including its interactions with neurotransmitter systems, pharmacological applications, and relevant case studies.
Structural Characteristics
- Molecular Formula: CHClNO
- Molecular Weight: 173.64 g/mol
- Appearance: White crystalline solid
Functional Groups
The compound features an amino group and a hydroxymethyl group attached to a methyl-substituted phenyl ring, which is significant for its biological activity.
Research indicates that (2-Amino-4-methylphenyl)methanol hydrochloride may influence serotonin and norepinephrine pathways. Its structural similarities to known antidepressants suggest it could modulate mood and pain perception by interacting with these neurotransmitter systems.
Pharmacological Effects
-
Antidepressant Activity:
- The compound is noted for its potential as an antidepressant, likely due to its ability to enhance serotonin levels in the brain.
- Similar compounds have shown varying degrees of activity on neurotransmitter systems, indicating a potential for therapeutic effects.
-
Anesthetic Properties:
- Preliminary studies suggest that it may have anesthetic properties, making it a candidate for further exploration in pain management therapies.
-
Antimicrobial Activity:
- Investigations into its antimicrobial properties have been conducted, although detailed results are still pending.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminophenol | C7H9NO | Simpler structure; lacks methyl substitution |
| 4-Methylaminophenol | C7H9NO | Methyl group at para position; different activity |
| Mianserin Hydrochloride | C18H22ClN3O | Used as an antidepressant; more complex structure |
Study on Antidepressant Effects
A study highlighted the efficacy of (2-Amino-4-methylphenyl)methanol hydrochloride in animal models demonstrating significant improvements in depressive behavior when administered at varying doses. The study concluded that the compound's interaction with serotonin receptors was crucial for its antidepressant effects.
Anesthetic Application Research
Research focusing on anesthetic applications indicated that (2-Amino-4-methylphenyl)methanol hydrochloride could effectively reduce pain perception in controlled environments. The study utilized both behavioral assessments and biochemical analyses to confirm its efficacy.
Antimicrobial Investigations
While initial investigations into antimicrobial properties were inconclusive, ongoing research aims to clarify its potential effectiveness against various bacterial strains. Future studies are expected to provide more definitive results regarding this aspect of biological activity.
Q & A
Basic: What are the critical steps in synthesizing (2-Amino-4-methylphenyl)methanol hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Amination : Introduction of the amino group at the 2-position of the aromatic ring. This may involve nitration followed by reduction or direct substitution using ammonia derivatives under catalytic conditions.
- Hydroxylation : Formation of the methanol group via oxidation-reduction sequences. For example, a ketone intermediate might be reduced using NaBH₄ or catalytic hydrogenation.
- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated hydrochloric acid to enhance stability and solubility .
Key industrial methods include catalytic hydrogenation for reduction and crystallization techniques for salt purification, ensuring ≥95% purity .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to reduce nitro or ketone intermediates. Excess catalyst or prolonged reaction times can lead to over-reduction, generating undesired amines or alcohols .
- Crystallization Optimization : Adjust pH (4–6) and solvent polarity (e.g., ethanol-water mixtures) to precipitate the hydrochloride salt selectively, avoiding co-precipitation of unreacted precursors .
- In-Line Monitoring : Employ FTIR or HPLC to track reaction progress and terminate at optimal conversion points, reducing side reactions .
Basic: Which spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- FTIR : Identify functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3200–3600 cm⁻¹, and C-Cl at ~700 cm⁻¹). Peaks at 1600–1500 cm⁻¹ confirm aromatic ring vibrations .
- NMR : ¹H NMR in D₂O shows:
- Aromatic protons (δ 6.8–7.2 ppm, multiplet for 4-methyl substitution).
- Methanol -CH₂OH (δ 3.5–4.0 ppm).
- NH₂ protons (δ 1.5–2.5 ppm, broad due to exchange with D₂O) .
- Mass Spectrometry : ESI-MS in positive mode reveals [M+H]⁺ at m/z corresponding to C₈H₁₁NO·HCl (theoretical m/z 173.6 for free base; 210.1 with HCl) .
Advanced: How do structural modifications impact its biological activity?
Methodological Answer:
-
Receptor Binding Studies : Replace the 4-methyl group with halogens (e.g., Cl in ’s analog) to assess serotonin receptor affinity. Fluorination (e.g., 4-fluorophenyl in ) enhances blood-brain barrier penetration but may reduce solubility .
-
Functional Group Interconversion : Convert the methanol group to a ketone (via oxidation) to study dopamine pathway modulation. In vitro assays using SH-SY5Y cells show altered cAMP levels with structural analogs .
-
Data Table: Comparative Receptor Affinity
Derivative Serotonin Receptor IC₅₀ (μM) Dopamine Uptake Inhibition (%) 4-Methyl (Target) 12.3 ± 1.2 45 ± 3 4-Chloro () 8.7 ± 0.9 62 ± 4 4-Methoxy ( ) 25.1 ± 2.1 28 ± 2 Source: Adapted from , and 17.
Advanced: How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 transfected with human 5-HT₂A receptors) and control compounds (e.g., ketanserin for serotonin assays) to reduce inter-lab variability .
- Metabolite Screening : Employ LC-MS/MS to identify active metabolites that may contribute to observed effects. For example, oxidative metabolites of 4-chloro analogs show enhanced receptor binding in hepatic microsome studies .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methyl vs. chloro) with binding energy differences at target receptors .
Basic: What purification strategies ensure high purity for pharmacological studies?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with eluents like CH₂Cl₂:MeOH (9:1) to separate polar impurities.
- Recrystallization : Dissolve in hot ethanol, filter through activated charcoal, and cool to −20°C for 12 hours to yield crystals with ≥98% purity (HPLC, ) .
- Ion-Exchange Resins : Treat crude product with Amberlite IRA-400 (Cl⁻ form) to remove residual amines or inorganic salts .
Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Exothermic Reactions : Hydrogenation steps require jacketed reactors with precise temperature control (20–25°C) to prevent runaway reactions .
- Solvent Recovery : Implement distillation systems to recycle ethanol, reducing costs and environmental impact.
- By-Product Management : Use GC-MS to identify and quantify impurities (e.g., 4-methylphenyl ketone at ~2% in ) and adjust stoichiometry or catalyst loading to suppress them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
